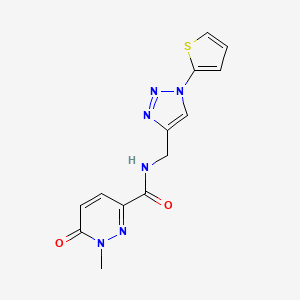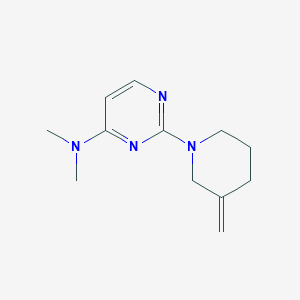![molecular formula C11H10N2O4 B2758504 [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate CAS No. 938058-97-0](/img/structure/B2758504.png)
[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate: is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is known for its applications in proteomics research and has been studied for its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate typically involves the reaction of benzimidazole derivatives with carboxymethylating agents under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH adjusted to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization or chromatography to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate is used as a reagent in various synthetic pathways to create more complex molecules .
Biology: In biological research, this compound is utilized in proteomics to study protein interactions and modifications .
Industry: Industrially, it is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function . The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
- 1-dodecyl-3-methylimidazolium chloride
- 1,3-bis(octyloxycarbonylmethyl)imidazolium chloride
- 1-dodecyloxycarbonylmethyl-3-methyloxycarbonylmethylimidazolium chloride
Uniqueness: Compared to these similar compounds, [1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
2-[3-(carboxymethyl)benzimidazol-3-ium-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-10(15)5-12-7-13(6-11(16)17)9-4-2-1-3-8(9)12/h1-4,7H,5-6H2,(H-,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQCPQLYNUHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=[N+]2CC(=O)O)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2758421.png)
![2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2758422.png)




![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2758429.png)







